molecular formula C22H26ClN3O B11406027 4-chloro-N-[3-(1-pentyl-1H-benzimidazol-2-yl)propyl]benzamide

4-chloro-N-[3-(1-pentyl-1H-benzimidazol-2-yl)propyl]benzamide

Cat. No.: B11406027
M. Wt: 383.9 g/mol
InChI Key: HWRRHJGSMRMXJT-UHFFFAOYSA-N
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Description

4-chloro-N-[3-(1-pentyl-1H-benzimidazol-2-yl)propyl]benzamide is a synthetic organic compound that belongs to the benzimidazole class of compounds. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzimidazole core with a 4-chlorobenzamide moiety, making it a unique and potentially valuable molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[3-(1-pentyl-1H-benzimidazol-2-yl)propyl]benzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[3-(1-pentyl-1H-benzimidazol-2-yl)propyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of benzimidazole N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the benzamide moiety to the corresponding amine.

    Substitution: The chlorine atom on the benzamide ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Benzimidazole N-oxides.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-chloro-N-[3-(1-pentyl-1H-benzimidazol-2-yl)propyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-N-[3-(1-pentyl-1H-benzimidazol-2-yl)propyl]benzamide involves its interaction with specific molecular targets. Benzimidazole derivatives are known to bind to tubulin, inhibiting its polymerization and thus disrupting microtubule formation. This leads to cell cycle arrest and apoptosis in cancer cells . The compound may also interact with other proteins and enzymes, contributing to its diverse biological activities.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound with a simpler structure.

    4-nitro-N-[3-(1-pentyl-1H-benzimidazol-2-yl)propyl]benzamide: A similar compound with a nitro group instead of a chlorine atom.

    4-fluoro-N-[3-(1-pentyl-1H-benzimidazol-2-yl)propyl]benzamide: A similar compound with a fluorine atom instead of a chlorine atom.

Uniqueness

4-chloro-N-[3-(1-pentyl-1H-benzimidazol-2-yl)propyl]benzamide is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in various substitution reactions, allowing for the synthesis of a wide range of derivatives with potentially enhanced biological properties.

Properties

Molecular Formula

C22H26ClN3O

Molecular Weight

383.9 g/mol

IUPAC Name

4-chloro-N-[3-(1-pentylbenzimidazol-2-yl)propyl]benzamide

InChI

InChI=1S/C22H26ClN3O/c1-2-3-6-16-26-20-9-5-4-8-19(20)25-21(26)10-7-15-24-22(27)17-11-13-18(23)14-12-17/h4-5,8-9,11-14H,2-3,6-7,10,15-16H2,1H3,(H,24,27)

InChI Key

HWRRHJGSMRMXJT-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C2=CC=CC=C2N=C1CCCNC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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